7-Fluoro-3-isobutyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-3-(2-methylpropyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8(2)6-9-7-14-12-10(9)4-3-5-11(12)13/h3-5,7-8,14H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIFHVPCFTVENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CNC2=C1C=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Crystallographic Characterization of 7 Fluoro 3 Isobutyl 1h Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A complete NMR analysis, including 1H, 13C, 19F, and two-dimensional techniques, is essential for the unambiguous assignment of all atoms in the 7-Fluoro-3-isobutyl-1H-indole molecule.
Detailed ¹H NMR Analysis of Proton Environments
The protons of the isobutyl group would appear in the upfield region. The six methyl protons (H-4') would likely appear as a doublet due to coupling with the methine proton (H-2'). The methine proton (H-2') would, in turn, be a multiplet, and the methylene (B1212753) protons (H-1') would present as a doublet.
The aromatic region would show signals for the protons on the indole (B1671886) ring. The H-2 proton typically appears as a singlet or a narrow triplet. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) would exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the fluorine atom at the C-7 position. The N-H proton of the indole ring would appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| N-H | 8.0 - 8.5 | br s | - |
| H-2 | 7.0 - 7.2 | t | J(H,H) |
| H-4 | 7.2 - 7.4 | d | J(H,H) |
| H-5 | 6.8 - 7.0 | t | J(H,H), J(H,F) |
| H-6 | 6.9 - 7.1 | t | J(H,H), J(H,F) |
| H-1' | 2.6 - 2.8 | d | J(H,H) |
| H-2' | 1.8 - 2.0 | m | J(H,H) |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Comprehensive ¹³C NMR Investigations of the Carbon Skeleton
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The presence of the electronegative fluorine atom will have a significant effect on the chemical shifts of the carbon atoms in the benzene ring, with the C-7 atom showing a large downfield shift and exhibiting a strong one-bond coupling (¹JCF). The other carbons in the ring (C-4, C-5, C-6, C-3a, C-7a) will show smaller couplings (²JCF, ³JCF). libretexts.org
The carbon atoms of the isobutyl group will appear in the aliphatic region of the spectrum. The carbons of the indole ring (C-2, C-3) will have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 122 - 124 |
| C-3 | 115 - 117 |
| C-3a | 128 - 130 |
| C-4 | 120 - 122 |
| C-5 | 118 - 120 |
| C-6 | 110 - 112 |
| C-7 | 148 - 152 (d, ¹JCF) |
| C-7a | 130 - 132 |
| C-1' | 30 - 32 |
| C-2' | 28 - 30 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Application of ¹⁹F NMR for Fluorine Atom Chemical Shift and Coupling Information
¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. nih.govichorlifesciences.com The spectrum for this compound would show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this fluorine atom is sensitive to its electronic environment. colorado.edu The signal would likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-6) and potentially longer-range couplings. ucsb.edu The typical reference standard for ¹⁹F NMR is CFCl₃. colorado.edu
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity and spatial relationships of atoms within the molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the protons of the isobutyl group and between the coupled protons on the aromatic ring. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the isobutyl group and the indole ring at the C-3 position. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern by showing through-space interactions between the isobutyl group protons and the H-2 and H-4 protons of the indole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₂H₁₄FN), the expected exact mass of the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the molecular formula.
The fragmentation pattern observed in the mass spectrum would be characteristic of the indole structure and the isobutyl substituent. Common fragmentation pathways for indoles include the loss of small molecules. The isobutyl group could undergo fragmentation, leading to the loss of an isopropyl radical or a butene molecule, resulting in characteristic fragment ions.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) would be a critical tool for confirming the molecular structure of this compound. In a typical MS/MS experiment, the parent ion corresponding to the molecular weight of the compound would be isolated and then subjected to fragmentation. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For this compound, the expected molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₂H₁₄FN). The fragmentation would likely involve the cleavage of the isobutyl group and potential rearrangements within the indole core.
Hypothetical MS/MS Fragmentation Data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Probable Lost Neutral Fragment | Structural Assignment of Fragment |
| 192.11 | 135.05 | C₄H₉ (isobutyl radical) | 7-Fluoro-1H-indol-3-yl cation |
| 192.11 | 108.04 | C₅H₉N (isobutylnitrile) | Fluorobenzene cation |
Note: This table is illustrative and based on predicted fragmentation patterns. Actual experimental data would be required for definitive confirmation.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole ring, C-H stretches of the isobutyl group and the aromatic ring, C=C stretching of the aromatic system, and the C-F stretch.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | N-H Stretch | Indole N-H |
| 2960-2870 | C-H Stretch | Isobutyl group |
| ~3100-3000 | C-H Stretch | Aromatic C-H |
| ~1600-1450 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-F Stretch | Aryl Fluoride |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region. The presence of the fluorine atom and the isobutyl group would be expected to cause slight shifts in the absorption maxima (λmax) compared to unsubstituted indole.
Predicted UV-Vis Absorption Data
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~220 | π → π |
| Ethanol | ~270 | π → π |
| Ethanol | ~290 | π → π* |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if chiral variants exist)
This compound itself is not chiral and therefore would not exhibit enantiomers. As a result, chiroptical spectroscopy techniques like Circular Dichroism (CD) would not be applicable, as the molecule would be CD silent. If the molecule were to be derivatized with a chiral auxiliary or if it were to form a complex with a chiral host, then CD spectroscopy could be used to study the induced chirality.
Computational and Theoretical Investigations of 7 Fluoro 3 Isobutyl 1h Indole
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecular systems. DFT methods are used to determine theoretical values for various molecular characteristics, including redox potentials, electronic structure, and spectroscopic parameters, often showing good agreement with experimental data. rsc.org These calculations have been widely applied to substituted indoles to understand how different functional groups influence the core ring system. rsc.orgdavidpublisher.comacgpubs.org
The electronic structure of the indole (B1671886) ring is fundamental to its chemical reactivity. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) dictates the molecule's behavior as an electron donor or acceptor. For the indole scaffold, reactivity is highly dependent on the nature and position of its substituents. pnas.org
In 7-Fluoro-3-isobutyl-1H-indole, the isobutyl group at the C3 position acts as an electron-donating group (EDG) through an inductive effect. This generally increases the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the fluorine atom at the C7 position is an electron-withdrawing group (EWG) due to its high electronegativity. This substitution pattern—an EDG at C3 and an EWG on the benzene (B151609) moiety—creates a polarized electronic system.
DFT calculations on substituted indoles have shown that EDGs and EWGs distinctly alter the spin density distribution in their radical cations, which can explain differences in their oxidation and subsequent reaction pathways. rsc.org The interplay between the donating isobutyl group and the withdrawing fluorine atom in this compound would modulate the electron density across the bicyclic ring, influencing the sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity. acs.org DFT can precisely calculate this gap and other reactivity descriptors.
Table 1: Predicted Qualitative Effects of Substituents on the Electronic Properties of the Indole Ring
| Substituent | Position | Electronic Effect | Predicted Impact on Indole Ring |
| Isobutyl | C3 | Electron-Donating (Inductive) | Increases electron density, particularly at the pyrrole (B145914) ring; raises HOMO energy. |
| Fluorine | C7 | Electron-Withdrawing (Inductive) | Decreases electron density on the benzene ring; lowers LUMO energy. |
Fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. The effect of fluorine is twofold: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (resonance) effect (+M).
In the case of this compound, the fluorine atom is attached to the benzene portion of the indole ring. Its powerful -I effect decreases the electron density of the sigma framework in its vicinity. The +M effect, arising from the donation of fluorine's lone pairs into the aromatic π-system, is generally weaker than its inductive pull. The net result is that fluorine typically acts as an electron-withdrawing group, influencing the acidity, basicity, and reactivity of the molecule. mdpi.com Quantum chemical calculations can quantify these competing effects by analyzing the natural bond orbital (NBO) charges on various atoms within the molecule, providing a detailed picture of the electronic distribution. mdpi.com Studies on fluorinated heterocycles confirm that such calculations can accurately predict the electronic and spectroscopic consequences of fluorine substitution. mdpi.comwhiterose.ac.uk
Alkyl substitution on a ring system introduces conformational complexity. psu.edu The isobutyl group attached to the C3 position of the indole ring is flexible and can adopt various spatial orientations through rotation around its single bonds. Conformational analysis using computational methods like molecular mechanics or DFT can be used to identify the most stable conformers and the energy barriers between them. scielo.org.mx
For alkyl-substituted aromatic compounds, it is often predicted that extended or zigzag conformations are energetically preferred to minimize steric hindrance. researchgate.net In the case of the isobutyl group, rotations around the C(indole)-C(isobutyl) and subsequent C-C bonds will have distinct energy minima and maxima. Calculating the potential energy surface as a function of these dihedral angles reveals the global minimum energy conformer and other low-energy states that may be populated at room temperature. nih.gov Understanding the preferred conformation is crucial as it can dictate how the molecule interacts with biological targets or organizes in the solid state.
Quantum chemical calculations are a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of novel compounds. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide theoretical NMR chemical shifts that show good correlation with experimental values. mdpi.commadridge.org
For this compound, DFT calculations could predict the 1H, 13C, and 19F NMR spectra. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the fluorine at C7 would significantly affect the chemical shifts of adjacent protons (H6) and carbons (C6, C7, C7a). The isobutyl group would present characteristic signals whose precise shifts depend on its conformation. Comparing calculated spectra for different conformers can even help determine the dominant conformation in solution. scielo.org.mx
Similarly, theoretical vibrational frequencies (IR spectra) can be computed. acs.orgmdpi.com The calculated frequencies correspond to specific vibrational modes, such as N-H stretching, C-H bending, and aromatic ring vibrations. These calculations can confirm experimental assignments and provide a complete vibrational description of the molecule. researchgate.netresearchgate.net
Table 2: Comparison of Experimental vs. DFT-Calculated 13C NMR Chemical Shifts for a Related Substituted Indole This table is illustrative, based on data for indole-2,3-diones, to show the typical accuracy of DFT calculations. Specific data for this compound is not available.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| C2 | 158.3 | 157.9 | 0.4 |
| C3 | 184.9 | 184.1 | 0.8 |
| C3a | 118.9 | 118.5 | 0.4 |
| C4 | 124.5 | 124.0 | 0.5 |
| C5 | 122.9 | 122.5 | 0.4 |
| C6 | 137.8 | 137.2 | 0.6 |
| C7 | 112.1 | 111.8 | 0.3 |
| C7a | 150.2 | 149.8 | 0.4 |
| Source: Adapted from general findings on substituted indoles. mdpi.comresearchgate.net |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, offering a "computational microscope" to view molecular behavior in different environments. researchgate.netmdpi.com
MD simulations of this compound would allow for the exploration of its conformational dynamics and its interactions with solvent molecules. An MD simulation would typically place the indole derivative in a box of explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent) and track the trajectory of every atom over nanoseconds or longer.
This approach would reveal the flexibility of the isobutyl side chain, showing how it moves and folds in a solution. psu.edu It would also provide a detailed picture of the solvation shell around the molecule. For example, simulations could show how water molecules arrange themselves around the polar N-H group and the electronegative fluorine atom, forming hydrogen bonds. mdpi.com The nonpolar isobutyl group and the aromatic rings would likely show hydrophobic interactions with the solvent. This detailed understanding of solute-solvent interactions is crucial for predicting properties like solubility and membrane permeability.
Conformational Sampling and Stability in Different Environments
The three-dimensional conformation of a molecule is critical to its biological activity. For this compound, the flexibility of the isobutyl group and the influence of the fluorine substituent dictate its preferred spatial arrangement. Computational methods, such as conformational analysis, are employed to predict the most stable conformers in different environments, including in the gas phase (in vacuo), in solution, and when bound to a protein.
The stability of different conformers is typically evaluated based on their relative energies, calculated using quantum mechanical methods. The conformer with the lowest energy is considered the most stable. The environment can significantly impact conformational stability. In a polar solvent, conformers with a higher dipole moment may be stabilized, while in a nonpolar environment, such as the binding pocket of a protein, other intermolecular forces like van der Waals interactions and hydrogen bonds play a more dominant role.
Table 1: Hypothetical Relative Energies of this compound Conformers in Different Environments
| Conformer | Dihedral Angle (C2-C3-C1'-C2') | Relative Energy (in vacuo) (kcal/mol) | Relative Energy (in Water) (kcal/mol) |
| 1 (Anti) | 180° | 0.00 | 0.25 |
| 2 (Gauche) | 60° | 0.50 | 0.00 |
| 3 (Eclipsed) | 0° | 3.50 | 3.75 |
This table is a hypothetical representation to illustrate the concept of conformational analysis and how relative energies might differ in various environments. The values are not based on actual experimental or computational data for this compound.
Molecular Modeling and Docking Studies for Biological Target Interactions (In Silico)
Molecular modeling and docking are powerful in silico tools to predict and analyze the interaction of a small molecule, like this compound, with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Prediction of Ligand-Protein Binding Modes
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their binding affinity.
While specific docking studies for this compound are not extensively reported, research on other indole derivatives provides a framework for how this molecule might interact with various protein targets. For example, docking studies on indole derivatives have been performed against targets like the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase A (MAO-A). mdpi.com These studies often reveal key interactions, such as hydrogen bonds with specific amino acid residues and hydrophobic interactions within the binding pocket. The fluorine atom in this compound can participate in halogen bonding and alter the electronic properties of the indole ring, potentially influencing its binding mode.
Table 2: Example of Predicted Binding Interactions from a Docking Study of an Indole Derivative
| Interacting Residue | Interaction Type | Distance (Å) |
| SER-123 | Hydrogen Bond | 2.8 |
| PHE-456 | π-π Stacking | 4.5 |
| LEU-789 | Hydrophobic | 3.9 |
This table represents typical interactions that might be observed in a docking study of an indole derivative and is not specific to this compound.
Pharmacophore Modeling Based on Structural Features
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. It defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.
Pharmacophore models for various classes of indole derivatives have been developed. researchgate.net For this compound, a pharmacophore model would likely include the indole nitrogen as a hydrogen bond donor, the aromatic ring system, and a hydrophobic feature corresponding to the isobutyl group. The fluorine atom could be modeled as a halogen bond donor or a weak hydrogen bond acceptor. These models are useful for virtual screening of large compound libraries to identify new molecules with similar biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. uoa.gr These models are built by calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) and using statistical methods to find a correlation with the observed activity.
For halogenated indoles, QSAR studies have shown that the position and nature of the halogen atom significantly impact their antibacterial activity. researchgate.net For instance, the presence of a chlorine atom at the C4 position of the indole ring has been shown to contribute to bioactivity. researchgate.net Similarly, a QSAR model for this compound and its analogs could elucidate the specific contributions of the fluorine and isobutyl groups to a particular biological effect. Such models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, including the identification of transient intermediates and transition states. This allows for a deeper understanding of reaction mechanisms and can help in optimizing reaction conditions.
Transition State Analysis in Synthetic Pathways
The synthesis of this compound can be achieved through various methods, with the Fischer indole synthesis being a classic and versatile approach. numberanalytics.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.
Computational studies can be used to model the entire reaction pathway of the Fischer indole synthesis. This includes the initial formation of the phenylhydrazone, the key mdpi.commdpi.com-sigmatropic rearrangement, and the final aromatization step to form the indole ring. Transition state analysis allows for the calculation of the activation energy for each step, identifying the rate-determining step of the reaction.
For this compound, computational analysis would involve modeling the reaction of 2-fluorophenylhydrazine (B1330851) with 4-methyl-2-pentanone. The presence of the fluorine atom on the phenyl ring can influence the electron density and stability of the intermediates and transition states, potentially affecting the reaction rate and yield. While specific studies on this exact reaction are limited, computational investigations into the mechanisms of other indole syntheses provide a solid foundation for understanding this process. researchgate.netmdpi.com
Energy Profiles of Intramolecular Cyclizations and Substituent Additions
Intramolecular Cyclizations
Intramolecular cyclization of a derivative of this compound would involve the formation of a new ring system. For instance, if the isobutyl group were functionalized with a reactive moiety, it could potentially cyclize onto the indole core. The feasibility and energy profile of such a reaction would be governed by several factors:
Ring Strain: The size of the newly formed ring is a critical determinant of the energy profile. The formation of highly strained rings (e.g., three- or four-membered) would likely involve high-energy transition states and result in thermodynamically unfavorable products.
Electronic Effects: The fluorine atom at the 7-position is an electron-withdrawing group. This would influence the electron density of the indole ring, affecting its nucleophilicity and the stability of any charged intermediates or transition states. Computational studies on substituted indoles have shown that electronic effects significantly impact reaction barriers. researchgate.net
Conformational Freedom: The isobutyl group's conformational flexibility would play a role in achieving the necessary geometry for the transition state of the cyclization. A high entropic barrier might be associated with restricting this flexibility.
While specific data is absent for the target molecule, computational studies on the cyclization of other indole derivatives, such as indole-allenoates catalyzed by gold(I), have been performed. These studies reveal the intricate steps of intramolecular cyclization and the influence of catalysts and solvents on the energy barriers. rsc.org For example, in copper-catalyzed cyclizations, the formation of a C-C bond can be the rate-determining step, with a significant activation energy. royalsocietypublishing.orgresearchgate.net
A hypothetical energy profile for an intramolecular cyclization is depicted below. This profile illustrates the energy changes from the reactant to the product, passing through a high-energy transition state.
Hypothetical Energy Profile for Intramolecular Cyclization
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactant (this compound derivative) | 0 |
| Transition State | Value dependent on specific reaction |
| Product (Cyclized compound) | Value dependent on specific reaction |
This table represents a generalized model. Actual values would require specific DFT calculations.
Substituent Additions
The addition of a substituent to the this compound core, typically an electrophilic aromatic substitution, would also have a characteristic energy profile. The indole nucleus is generally electron-rich, and substitution is most common at the C3 position. However, since the C3 position is already substituted in the target molecule, electrophilic attack would likely occur at other positions on the pyrrole or benzene ring.
The energy profile of such an addition would be influenced by:
Regioselectivity: The fluorine atom at C7 and the isobutyl group at C3 would direct incoming electrophiles to specific positions. The relative energies of the transition states for addition at different sites would determine the product distribution. Computational studies on the azo coupling of indoles have shown that the initial electrophilic attack is the rate-limiting step. researchgate.net
Nature of the Electrophile: A more reactive electrophile would generally lead to a lower activation energy for the addition reaction.
While no specific studies on this compound were found, research on the alkylation of 7-fluoroindole (B1333265) has been reported, indicating that such reactions are feasible. chemrxiv.org Furthermore, computational analyses of substituent effects on the electronic properties of indoles are common, providing a basis for predicting reactivity. mckendree.edu
Below is a generalized data table representing the energy profile for an electrophilic substitution reaction.
Generalized Energy Profile for Electrophilic Substituent Addition
| Reaction Coordinate | Relative Energy (kcal/mol) |
| Reactants (this compound + Electrophile) | 0 |
| Transition State 1 (Formation of Intermediate) | Value dependent on electrophile and position |
| Intermediate (Sigma Complex) | Value dependent on electrophile and position |
| Transition State 2 (Deprotonation) | Value dependent on base and solvent |
| Products (Substituted Indole + Byproduct) | Value dependent on electrophile and position |
This table represents a generalized model. Actual values would require specific DFT calculations.
Exploration of Biological and Biochemical Interactions of 7 Fluoro 3 Isobutyl 1h Indole in Vitro and Mechanistic Focus
Investigation of Molecular Targets and Pathways
The indole (B1671886) nucleus is a common motif in molecules that interact with a wide array of biological targets. The addition of a fluorine atom and an isobutyl group at the 7- and 3-positions, respectively, can modulate these interactions, potentially leading to novel therapeutic applications.
One area of interest for fluorinated indoles is their interaction with metabolic enzymes. For example, 7-fluoroindole (B1333265) has been utilized in ¹⁹F NMR studies to investigate its binding affinity to R67 dihydrofolate reductase, an enzyme that confers resistance to the antibacterial drug trimethoprim. ossila.com This suggests that 7-Fluoro-3-isobutyl-1H-indole could potentially be explored as an inhibitor of microbial metabolic enzymes.
To illustrate the potential for enzyme inhibition by fluorinated indole derivatives, the following table presents hypothetical inhibitory concentrations (IC₅₀) against a panel of enzymes, based on activities observed for structurally related compounds.
| Enzyme Target | Hypothetical IC₅₀ (µM) for this compound | Rationale based on Related Compounds |
|---|---|---|
| Cytochrome P450 Isoform | 15.2 | Fluorine substitution can modulate metabolic stability and interaction with P450 enzymes. daneshyari.com |
| Bacterial Dihydrofolate Reductase | 8.5 | 7-fluoroindole shows binding affinity for a related bacterial enzyme. ossila.com |
| Protein Kinase | 22.0 | Indole is a scaffold for some kinase inhibitors. |
Indole derivatives are well-known for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors, due to the structural similarity of the indole core to serotonin. wikipedia.org Psilocin, a naturally occurring indole derivative, acts as a serotonin receptor agonist. wikipedia.org The substitution pattern on the indole ring of this compound would likely modulate its binding affinity and selectivity for different receptor subtypes.
While specific receptor binding data for this compound is not available, structure-activity relationship studies on other indole derivatives have shown that modifications at the 3- and 5-positions can significantly impact binding to cannabinoid (CB₁) receptors. nih.gov The isobutyl group at the 3-position and the fluorine at the 7-position of the compound would therefore be expected to influence its receptor binding profile.
The following table provides a hypothetical receptor binding affinity profile for this compound, based on the known activities of other indole compounds.
| Receptor Target | Hypothetical Binding Affinity (Ki, nM) | Rationale based on Related Compounds |
|---|---|---|
| Serotonin Receptor 5-HT₂A | 150 | Indole core is a key feature of many 5-HT receptor ligands. wikipedia.org |
| Dopamine (B1211576) Receptor D₃ | 450 | Some indole derivatives show affinity for dopamine receptors. |
| Cannabinoid Receptor CB₁ | >1000 | SAR of indole-2-carboxamides suggests specific substitutions are needed for high CB₁ affinity. nih.gov |
The disruption or stabilization of protein-protein interactions (PPIs) is an emerging therapeutic strategy. Indole-based compounds have been investigated as inhibitors of PPIs. nih.gov For example, small molecules with an indole core have been developed to inhibit the interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, which is critical in certain types of leukemia. nih.gov In these inhibitors, the indole ring often serves as a key anchoring motif within a binding pocket. nih.gov
The isobutyl group at the 3-position of this compound could potentially occupy a hydrophobic pocket at a PPI interface, while the fluoro-substituted benzene (B151609) portion of the indole could engage in other favorable interactions. While no specific studies on the modulation of PPIs by this compound have been reported, its structural features suggest it could be a candidate for screening against various PPI targets.
Antimicrobial Activity and Anti-virulence Mechanisms (e.g., quorum sensing inhibition)
Indole and its derivatives have been shown to possess antimicrobial and anti-virulence properties. nih.gov Notably, these compounds can interfere with bacterial communication systems known as quorum sensing (QS). nih.gov QS allows bacteria to coordinate gene expression in a cell-density-dependent manner, regulating processes such as biofilm formation and virulence factor production. nih.gov
Studies have demonstrated that fluorinated indoles can act as potent QS inhibitors. For example, 7-fluoroindole has been shown to suppress swarming motility, protease activity, and the production of the polymeric matrix in Pseudomonas aeruginosa, all of which are behaviors regulated by QS. ossila.com Similarly, 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole have been found to interfere with QS and suppress prodigiosin (B1679158) production and biofilm formation in Serratia marcescens. nih.gov The mechanism of QS inhibition by indole derivatives may involve interference with the folding of QS regulatory proteins. nih.gov
While direct antimicrobial activity (measured by Minimum Inhibitory Concentration, MIC) of some fluorinated indoles has been observed, their primary value may lie in their ability to inhibit virulence at sub-lethal concentrations, which could reduce the selective pressure for the development of resistance. nih.gov
The following table summarizes the reported anti-virulence activities of fluorinated indoles against various bacterial strains, providing a basis for the expected activity of this compound.
| Bacterial Strain | Observed Anti-Virulence Effect of Related Indoles | Reference Compound | Potential Effect of this compound |
|---|---|---|---|
| Pseudomonas aeruginosa | Suppression of swarming motility and protease activity | 7-fluoroindole ossila.com | Inhibition of QS-regulated virulence |
| Serratia marcescens | Inhibition of prodigiosin production and biofilm formation | 5-fluoroindole, 6-fluoroindole, 7-fluoroindole nih.gov | Attenuation of biofilm formation and pigment production |
Structure-Activity Relationship (SAR) Studies for Defined Biological Responses (In Vitro)
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for a specific biological target.
The position of the fluorine atom on the indole ring can have a profound impact on biological activity. Studies on fluorinated indoles have shown that the position of fluorine can influence properties such as hydrophobicity and the ability to form hydrogen bonds, which in turn affects interactions with biological targets. rsc.org For instance, in a series of 1H-indole-2-carboxamides acting as CB₁ receptor allosteric modulators, a chloro or fluoro group at the C5 position was found to enhance potency. nih.gov
Furthermore, the introduction of a fluorine atom can alter the metabolic fate of the molecule. Fluorination of aromatic rings is a known strategy to block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the metabolic stability of the compound. daneshyari.com
The isobutyl group at the 3-position also plays a significant role in determining the biological activity profile. In the context of CB₁ receptor modulators, short alkyl groups at the C3 position were found to be favorable for activity. nih.gov The combination of the 7-fluoro and 3-isobutyl substituents in this compound represents a unique substitution pattern that would require specific SAR studies to fully elucidate its biological potential.
The following table illustrates the influence of fluorine substitution on the biological activity of indole derivatives, drawing from published SAR data on related compounds.
| Indole Derivative | Substitution Pattern | Observed Biological Effect | Reference |
|---|---|---|---|
| 5-Fluoroindole | Fluorine at C5 | Inhibition of quorum sensing in S. marcescens | nih.gov |
| 6-Fluoroindole | Fluorine at C6 | Inhibition of quorum sensing in S. marcescens | nih.gov |
| 7-Fluoroindole | Fluorine at C7 | Anti-virulence activity against P. aeruginosa | ossila.com |
| 5-Chloro-3-ethyl-1H-indole-2-carboxamide derivative | Chloro at C5, Ethyl at C3 | Enhanced CB₁ receptor modulation | nih.gov |
Lack of Publicly Available Research Data for this compound Prevents Detailed Analysis of Its Biological Interactions
The field of medicinal chemistry frequently investigates indole derivatives for their wide range of biological activities. However, the specific substitution pattern of a fluorine atom at the 7-position and an isobutyl group at the 3-position of the indole ring in "this compound" does not appear in the currently available body of scientific literature. This indicates that this particular compound may not have been synthesized or, if it has, its biological properties have not been disclosed in public-facing research.
Without primary research data, any discussion on the following topics would be purely speculative and would not meet the required standards of scientific accuracy:
Biochemical Assays for In Vitro Activity Assessment:The absence of research means there is no information on which, if any, biochemical assays have been performed with this compound. This includes:
Mechanistic Studies on Cellular or Subcellular Levels
Therefore, until research on this compound is conducted and published, a scientifically rigorous article on its biological and biochemical interactions cannot be generated.
Prospective Research Directions and Emerging Applications for 7 Fluoro 3 Isobutyl 1h Indole
Role in Medicinal Chemistry Lead Discovery and Optimization (Pre-clinical, rational design)
The indole (B1671886) core is a foundational motif in numerous biologically active compounds, making its derivatives prime candidates for drug discovery. ontosight.ainih.gov The rational design of new therapeutic agents often involves modifying a core scaffold like indole to optimize its interaction with biological targets. For 7-Fluoro-3-isobutyl-1H-indole, each component of its structure can be strategically leveraged in pre-clinical lead discovery.
The 3-isobutyl group provides a non-polar, sterically defined substituent that can probe hydrophobic pockets within a protein's active or allosteric site. Varying the alkyl substituent at this position is a common strategy to improve binding affinity and selectivity. Complex molecules containing a fluorinated indole core are often investigated for a range of pharmacological activities, including potential anti-inflammatory, antimicrobial, or anticancer properties. ontosight.ai Furthermore, related fluorinated indole structures serve as key intermediates in the synthesis of established drugs, such as the anti-cholesterol medication fluvastatin, underscoring the scaffold's therapeutic relevance. scirp.org
Table 1: Structural Features and Potential Roles in Lead Optimization
| Structural Component | Potential Contribution to Bioactivity | Rationale |
|---|---|---|
| Indole Nucleus | Privileged scaffold for broad biological interactions. | Resembles protein structures, enabling interaction with diverse biological targets. sci-hub.se |
| C7-Fluoro Group | Enhances metabolic stability, modulates pKa, improves binding affinity, and alters membrane permeability. | The C-F bond is strong; fluorine's high electronegativity can create favorable electrostatic and hydrogen bonding interactions. nih.gov |
| C3-Isobutyl Group | Probes hydrophobic pockets in target proteins, influences solubility, and can enhance binding selectivity. | Provides a specific steric and lipophilic profile for optimizing van der Waals interactions. |
Applications in Chemical Biology as Probes or Tools
Beyond direct therapeutic applications, this compound holds promise as a scaffold for developing chemical probes to investigate biological systems. Chemical probes are essential tools for dissecting cellular pathways and validating drug targets.
A compelling example of a related compound's use is 5-fluoro-1H-indole-2-carboxylic acid (FICA), which has been identified as an allosteric inhibitor of caspase-7. nih.gov This molecule binds to a site distinct from the enzyme's active site, inducing a conformational change that inactivates the enzyme. nih.gov This demonstrates that the fluorinated indole scaffold can be used to create highly specific molecular tools to study enzyme function. By modifying the this compound structure, for example, by adding reporter tags or reactive groups, it could be developed into a novel probe for other biological targets.
Furthermore, the scaffold could be adapted for use in advanced spectroscopic techniques. The introduction of a paramagnetic tag could render the molecule suitable for studies using Nuclear Magnetic Resonance (NMR) or Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the structure and dynamics of biological macromolecules like proteins and nucleic acids. acs.org
Table 2: Potential Applications as a Chemical Biology Probe
| Probe Type | Potential Application | Design Concept |
|---|---|---|
| Allosteric Modulator | Investigate enzyme regulation and signal transduction. | The core scaffold could be optimized to selectively bind to allosteric sites on target proteins. nih.gov |
| Fluorescent Probe | Visualize cellular components or track molecular interactions. | The indole ring is inherently fluorescent; modifications could tune its photophysical properties for specific imaging applications. |
| Paramagnetic Probe | Study macromolecular structure and dynamics via NMR/EPR. | Covalent attachment of a stable radical (e.g., a nitroxide) would enable paramagnetic relaxation enhancement studies. acs.org |
Integration into Advanced Materials Science (e.g., optoelectronics, functional polymers)
The application of fluorinated organic compounds extends into materials science, including polymers and electronics. researchgate.net While a largely conceptual area for this compound itself, its structural features suggest potential for investigation. The conjugated π-system of the indole ring, combined with the strong electron-withdrawing nature of the fluorine atom, gives the molecule unique electronic properties.
These properties could be exploited in the field of optoelectronics. Organic molecules with tailored electronic characteristics are used in the development of Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs). The this compound scaffold could serve as a building block or dopant in these materials.
Additionally, if functional groups suitable for polymerization were added to the indole ring, it could be used as a monomer to create novel functional polymers. Such polymers might exhibit enhanced thermal stability, specific optical properties, or chemical resistance, driven by the presence of the fluoro-isobutyl-indole moiety. This remains a speculative but promising direction for future research.
Table 3: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Key Properties |
|---|---|---|
| Optoelectronics | Building block for organic semiconductors or host/dopant in emissive layers. | Tunable electronic properties due to the conjugated indole system and electron-withdrawing fluorine. |
| Functional Polymers | Monomer unit for creating specialty polymers. | Potential for enhanced thermal stability, chemical resistance, and unique photophysical properties. |
| Sensor Technology | Component of a chemosensor. | The indole N-H group and π-electron cloud could interact with specific analytes, causing a detectable change in fluorescence or conductivity. |
Development of Novel Analytical Methodologies for Compound Detection and Quantification
Robust analytical methods are crucial for confirming the structural integrity, assessing the purity, and quantifying any synthesized compound. For this compound, standard analytical techniques used for analogous molecules would be directly applicable.
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the compound after synthesis and for monitoring its stability under various conditions. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for unambiguous structural verification, confirming the precise positions of the fluorine and isobutyl substituents on the indole ring. scirp.org Mass spectrometry (MS) provides confirmation of the molecular weight. Advanced techniques like Differential Scanning Calorimetry (DSC) can be used to determine physical properties such as the melting point and thermal stability.
Table 4: Analytical Techniques for Characterization and Quantification
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy | Structural Elucidation | Confirms connectivity of atoms, position of substituents (¹H, ¹³C), and presence/location of fluorine (¹⁹F). |
| HPLC | Purity Assessment & Quantification | Separates the compound from impurities and reaction byproducts, allowing for purity determination (>97%). |
| Mass Spectrometry | Molecular Weight Confirmation | Determines the mass-to-charge ratio (m/z), confirming the compound's molecular formula. |
| FTIR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the N-H stretch of the indole ring. scirp.org |
| X-ray Crystallography | Definitive 3D Structure | Provides precise bond lengths, bond angles, and crystal packing information for a single crystal. scirp.org |
Design of Targeted Delivery Systems (Conceptual)
Should this compound be identified as a potent therapeutic agent, its efficacy could be enhanced through targeted delivery systems. These systems aim to concentrate a drug at the site of action, increasing its therapeutic index while minimizing off-target toxicity. google.comnih.gov
Conceptually, the compound could be encapsulated within various nanocarriers. These include:
Polymeric Nanoparticles: Biocompatible and biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be formulated into nanoparticles that encapsulate the drug, allowing for controlled release. google.com
Liposomes and Bilosomes: These lipid-based vesicles can carry both hydrophilic and hydrophobic drugs. Bilosomes, which are stabilized with bile salts, show enhanced stability and are being explored for oral drug delivery. mdpi.com
Polydopamine (PDA)-based Nanosystems: PDA nanoparticles offer high biocompatibility and can be loaded with therapeutic agents. nih.gov
To achieve active targeting, the surface of these nanocarriers can be decorated with targeting moieties such as antibodies, peptides, or aptamers that specifically recognize and bind to markers on diseased cells, for instance, tumor cells. google.com
Table 5: Conceptual Targeted Delivery Systems
| Delivery System | Description | Targeting Mechanism |
|---|---|---|
| Polymeric Nanoparticles | A drug-loaded matrix or capsule made from biocompatible polymers. | Passive targeting via the Enhanced Permeability and Retention (EPR) effect or active targeting via surface-conjugated ligands. google.com |
| Liposomes/Bilosomes | Spherical vesicles composed of a lipid bilayer. | Passive or active targeting; bilosomes offer enhanced stability in the gastrointestinal tract. mdpi.com |
| Drug Conjugates | Covalent attachment of the drug to a targeting moiety or a polymer like PEG. | Direct targeting by the conjugated ligand; PEGylation can increase circulation half-life. |
Future Outlook in Fluorine Chemistry and Indole Research
The fields of fluorine chemistry and indole research continue to be highly productive areas of drug discovery. sci-hub.seresearchgate.net Fluorine is now a common feature in many modern pharmaceuticals due to its ability to fine-tune molecular properties in beneficial ways. Likewise, the indole scaffold's versatility ensures its continued use as a template for designing new therapeutic agents against a wide array of diseases, from viral infections to cancer. sci-hub.senih.gov
The future of this compound and its derivatives lies at the intersection of these two fields. Its specific substitution pattern—a fluorine at the 7-position and an isobutyl group at the 3-position—represents a distinct region of chemical space that is ripe for exploration. Future work will likely involve the synthesis of libraries based on this scaffold, followed by high-throughput screening against various biological targets to uncover novel therapeutic leads. The continued development of synthetic methodologies will make such derivatives more accessible, paving the way for in-depth biological evaluation and the potential discovery of next-generation drugs and scientific tools.
Q & A
How can researchers optimize the synthetic yield of 7-Fluoro-3-isobutyl-1H-indole?
Methodological Answer:
- Reaction Conditions: Adjust solvent systems (e.g., PEG-400/DMF mixtures for improved solubility ), catalyst loading (e.g., CuI for azide-alkyne cycloadditions ), and stoichiometric ratios (e.g., 1.2 equiv. of alkylating agents to minimize side reactions ).
- Purification: Use gradient flash column chromatography (e.g., petroleum benzine/ethyl acetate gradients ) or recrystallization to isolate pure products. Post-reaction workup with multiple organic solvent extractions improves recovery .
- Monitoring: Employ TLC with UV visualization to track reaction progress and identify intermediates .
What advanced spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer:
- Multinuclear NMR: Use NMR to confirm fluorine substitution patterns (e.g., δ = -122.62 ppm for 4-fluoroindole derivatives ). and NMR resolve isobutyl and indole ring configurations .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formulas via FAB-HRMS or ESI-HRMS (e.g., [M-OH] peaks for hydroxylated derivatives ).
- X-ray Crystallography: Resolve ambiguities in regiochemistry using single-crystal structures, as demonstrated for 5-fluoroindole-3-carboxylic acid .
How should researchers assess and ensure compound purity in indole-based syntheses?
Methodological Answer:
- Analytical TLC: Use multiple solvent systems (e.g., 70:30 ethyl acetate/hexane) to confirm homogeneity .
- Melting Point Analysis: Compare observed values with literature data (e.g., derivatives in exhibit distinct melting ranges).
- Chromatographic Purity: Employ HPLC with UV detection at 254 nm for quantitative purity assessment, referencing protocols for indole derivatives .
How can contradictory spectral data be resolved during structural elucidation?
Methodological Answer:
- Cross-Validation: Compare - coupling constants (e.g., J = 5.27 Hz in ) with computational models (DFT calculations).
- Isotopic Labeling: Use -enriched precursors to clarify ambiguous NMR signals.
- Alternative Techniques: Apply 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .
What strategies are recommended for designing bioactivity studies of this compound derivatives?
Methodological Answer:
- Target Selection: Prioritize enzymes or receptors with known indole-binding pockets (e.g., cytochrome P450 or serotonin receptors ).
- Assay Design: Use dose-response curves with positive/negative controls (e.g., indomethacin for COX inhibition studies).
- Metabolic Stability: Evaluate fluorinated derivatives for enhanced metabolic resistance via liver microsome assays .
How can researchers study the environmental interactions of this compound on indoor surfaces?
Methodological Answer:
- Adsorption Studies: Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on silica or polymer surfaces .
- Oxidative Reactivity: Expose the compound to ozone or NOx in environmental chambers, analyzing degradation products via GC-MS .
- Microspectroscopy: Apply ToF-SIMS or AFM-IR to map molecular distribution on simulated indoor surfaces .
What safety protocols are essential when handling fluorinated indole derivatives?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste Management: Segregate halogenated waste in labeled containers for incineration by certified handlers .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks, especially with volatile intermediates (e.g., POCl3 ).
How can substituent modifications (e.g., isobutyl vs. benzyl groups) impact the compound’s physicochemical properties?
Methodological Answer:
- LogP Analysis: Measure partitioning between octanol/water to assess hydrophobicity changes (e.g., isobutyl increases lipophilicity vs. benzyl ).
- Thermal Stability: Perform TGA-DSC to compare decomposition profiles of derivatives .
- Solubility Screening: Use shake-flask methods in buffered solutions (pH 1–7.4) to guide formulation strategies .
What experimental design principles are critical for reproducible indole chemistry research?
Methodological Answer:
- Variable Control: Fix temperature, solvent, and catalyst while varying substituents to isolate structural effects .
- Replication: Perform triplicate syntheses and assays to quantify experimental error .
- Documentation: Maintain detailed lab notebooks with reaction parameters, spectral data, and raw files for audit trails .
How should researchers structure a manuscript on this compound for high-impact journals?
Methodological Answer:
- Introduction: Link the compound’s novelty to unmet needs (e.g., fluorinated indoles as protease-resistant drug candidates ).
- Results: Present spectral data in tables (e.g., NMR shifts ) and highlight biological activity with dose-response figures.
- Discussion: Contrast findings with prior studies (e.g., compare synthetic yields to ). Use ’s “what, why, how” framework for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
